benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
Benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate is an organic compound featuring a benzyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylic position.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃ under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylpenicillin: An antibiotic with a similar benzyl group but different core structure and function.
Lacosamide: A compound with a benzyl group used in the treatment of seizures.
Uniqueness
Benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate is unique due to its specific structural configuration and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other benzyl-containing compounds.
Properties
IUPAC Name |
benzyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-10-12(15)7-8-14(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRCSLUPXCTDRP-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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